molecular formula C15H13N3O3S2 B2870347 ethyl 4-{5-methyl-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-3-yl}benzoate CAS No. 892284-31-0

ethyl 4-{5-methyl-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-3-yl}benzoate

Cat. No.: B2870347
CAS No.: 892284-31-0
M. Wt: 347.41
InChI Key: RYRJXZBTCYDOJA-UHFFFAOYSA-N
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Description

Ethyl 4-(5-methyl-7-oxo-2-thioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-3(2H)-yl)benzoate is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thiazolopyrimidine core fused with a benzoate ester, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of ethyl 4-{5-methyl-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-3-yl}benzoate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate thioamide and ester precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in good yield and purity.

Industrial production methods for such compounds may involve optimization of the synthetic route to improve yield, reduce costs, and ensure scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the production process.

Chemical Reactions Analysis

Ethyl 4-(5-methyl-7-oxo-2-thioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-3(2H)-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting ketone groups to alcohols.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of additional ring structures, further diversifying the compound’s chemical properties.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., acids, bases), and specific temperature and pressure settings to optimize reaction efficiency and selectivity.

Scientific Research Applications

Ethyl 4-(5-methyl-7-oxo-2-thioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-3(2H)-yl)benzoate has a wide range of scientific research applications, including:

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It exhibits potential biological activities, such as antimicrobial, antifungal, and anticancer properties, making it a candidate for drug discovery and development.

    Medicine: The compound’s unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of ethyl 4-{5-methyl-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-3-yl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolopyrimidine core can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. Additionally, the benzoate ester moiety can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

Ethyl 4-(5-methyl-7-oxo-2-thioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-3(2H)-yl)benzoate can be compared with other thiazolopyrimidine derivatives, such as:

Properties

IUPAC Name

ethyl 4-(5-methyl-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c1-3-21-14(20)9-4-6-10(7-5-9)18-12-11(23-15(18)22)13(19)17-8(2)16-12/h4-7H,3H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRJXZBTCYDOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)C)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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